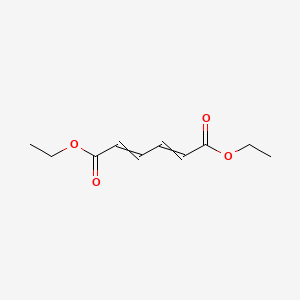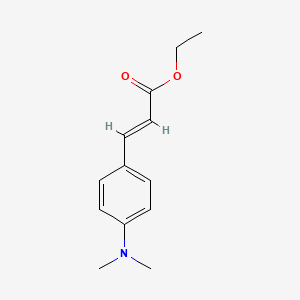
Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde is a complex organic compound. It is primarily known for its role in the production of dyes and pigments, particularly C.I. Direct Yellow 11. This compound is characterized by its yellow to red light yellow color and its solubility in water, producing a lemon yellow solution .
Méthodes De Préparation
The synthesis of Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde typically involves the condensation of C.I. Direct Yellow 11 with formaldehyde. This reaction is carried out in the presence of sodium hydroxide solution and involves heating . The industrial production method follows a similar route, ensuring the compound’s consistent quality and properties.
Analyse Des Réactions Chimiques
Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is widely used in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde involves its interaction with various molecular targets. The compound’s effects are primarily due to its ability to undergo condensation reactions with formaldehyde, leading to the formation of stable products. These reactions are facilitated by the presence of sodium hydroxide, which acts as a catalyst .
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde can be compared with other similar compounds, such as:
Benzenesulfonic acid: A simpler compound that also undergoes sulfonation reactions.
p-Toluenesulfonic acid: Another sulfonic acid with similar properties but different applications.
Sulfanilic acid: Used in the synthesis of dyes and pigments, similar to Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond.
The uniqueness of this compound lies in its specific structure and its ability to form stable condensation products with formaldehyde, making it particularly valuable in the dye and pigment industry.
Propriétés
Numéro CAS |
1325-38-8 |
|---|---|
Formule moléculaire |
MoO3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







